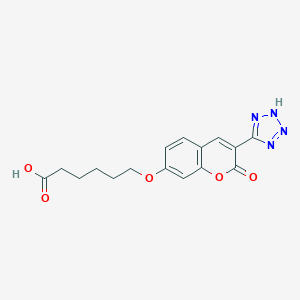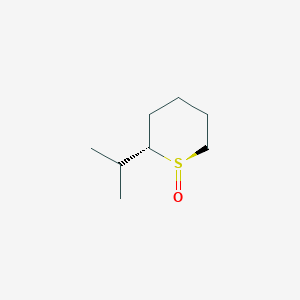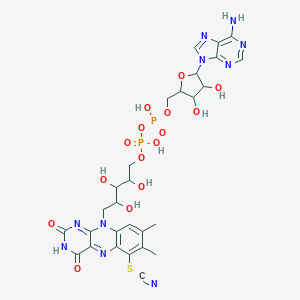
6-Thiocyanato-fad
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thiocyanato-fad is a flavin adenine dinucleotide (FAD) analog that has been extensively studied due to its potential applications in scientific research. This molecule is a derivative of FAD, which is an important coenzyme involved in various metabolic reactions in living organisms. The thiocyanate group at position 6 of the isoalloxazine ring of FAD makes 6-thiocyanato-fad a unique molecule with distinct properties.
Aplicaciones Científicas De Investigación
6-Thiocyanato-fad has been used in various scientific research applications, including enzyme kinetics, protein structure-function studies, and fluorescence imaging. This molecule can be used as a fluorescent probe to monitor protein-protein interactions, enzyme-substrate interactions, and conformational changes in proteins. It has also been used to study the mechanism of action of flavoenzymes, such as monoamine oxidase and glucose oxidase.
Mecanismo De Acción
The thiocyanate group at position 6 of the isoalloxazine ring of 6-thiocyanato-fad makes it a unique molecule with distinct properties. The presence of the thiocyanate group alters the redox properties of the molecule, which affects its interaction with enzymes and proteins. The thiocyanate group can also act as a hydrogen bond acceptor, which can affect the binding affinity of the molecule for proteins and enzymes.
Efectos Bioquímicos Y Fisiológicos
6-Thiocyanato-fad has been shown to affect the activity of various enzymes and proteins. It has been reported to inhibit the activity of monoamine oxidase and glucose oxidase, two important flavoenzymes involved in neurotransmitter metabolism and glucose oxidation, respectively. The molecule has also been shown to bind to proteins involved in DNA repair and transcription, which suggests a potential role in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-thiocyanato-fad in lab experiments include its high yield of synthesis, ease of purification, and unique properties that make it a valuable tool for studying enzyme kinetics and protein structure-function relationships. However, the limitations of using this molecule include its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
For research on 6-thiocyanato-fad include the development of new synthetic methods for producing the molecule, the identification of new enzymes and proteins that interact with the molecule, and the development of new applications for the molecule in scientific research. The potential use of 6-thiocyanato-fad as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 6-thiocyanato-fad involves the reaction of 6-Thiocyanato-fad with thiocyanate ion. The reaction can be carried out under mild conditions in aqueous solution. The yield of the reaction is typically high, and the product can be purified by column chromatography. The structure of 6-thiocyanato-fad has been confirmed by various spectroscopic techniques, including UV-Vis, fluorescence, and NMR spectroscopy.
Propiedades
Número CAS |
101760-87-6 |
|---|---|
Nombre del producto |
6-Thiocyanato-fad |
Fórmula molecular |
C28H32N10O15P2S |
Peso molecular |
842.6 g/mol |
Nombre IUPAC |
[10-[5-[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-6-yl] thiocyanate |
InChI |
InChI=1S/C28H32N10O15P2S/c1-10-3-12-16(22(11(10)2)56-7-29)34-18-25(35-28(45)36-26(18)44)37(12)4-13(39)19(41)14(40)5-50-54(46,47)53-55(48,49)51-6-15-20(42)21(43)27(52-15)38-9-33-17-23(30)31-8-32-24(17)38/h3,8-9,13-15,19-21,27,39-43H,4-6H2,1-2H3,(H,46,47)(H,48,49)(H2,30,31,32)(H,36,44,45) |
Clave InChI |
PLNGEFWUGKMPAV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Sinónimos |
6-SCN-FAD 6-thiocyanato-FAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)


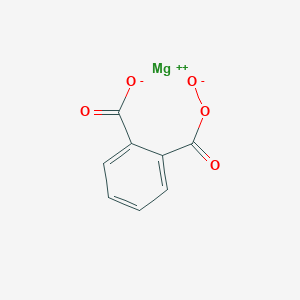

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
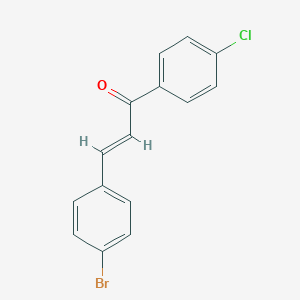

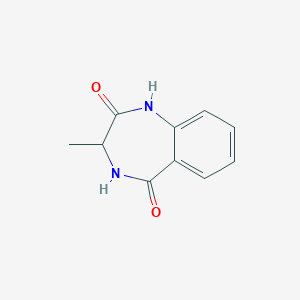
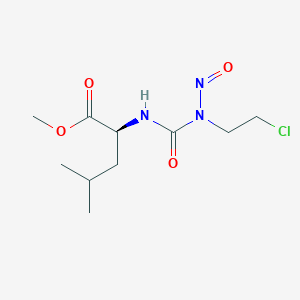
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
